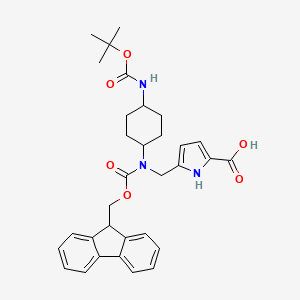

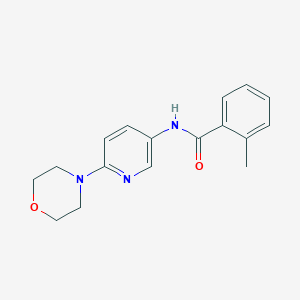

![molecular formula C7H8N4 B2983538 1-甲基-1H-吡唑并[3,4-c]吡啶-3-胺 CAS No. 1557979-67-5](/img/structure/B2983538.png)

1-甲基-1H-吡唑并[3,4-c]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is described as a colorless to light yellow liquid . Further details about its physical and chemical properties were not found in the retrieved papers.科学研究应用

合成与表征

一项研究专注于吡唑衍生物的合成和表征,包括类似于 1-甲基-1H-吡唑并[3,4-c]吡啶-3-胺的化合物。合成了这些化合物,并使用各种光谱方法确认了它们的结构。该研究还探讨了它们对某些癌症和微生物的生物活性,为进一步研究它们的药理潜力奠定了基础 (Titi 等人,2020).

催化应用

另一项研究报道了微波辅助合成吡唑并[3,4-b]吡啶衍生物,其在结构上与 1-甲基-1H-吡唑并[3,4-c]吡啶-3-胺相关。该过程由 InCl3 催化,并用于与醛缩合以获得新的查耳酮衍生物。这突出了该化合物在促进合成途径和产生具有潜在生物活性的衍生物中的相关性 (Polo 等人,2017).

离子液体介导的合成

与本化合物类似的 3-甲基-1,4,6-三芳基-1H-吡唑并[3,4-b]吡啶的合成是通过在离子液体中无催化剂反应实现的。这种方法具有易于后处理、条件温和、环境友好等优点,表明该化合物在绿色化学中的作用 (Shi 等人,2010).

荧光传感器开发

基于吡唑并喹啉衍生物(结构上与 1-甲基-1H-吡唑并[3,4-c]吡啶-3-胺相关)的荧光传感器开发的研究显示了在检测无机阳离子方面的潜在应用。这表明此类化合物在分析化学和传感器技术中的用途 (Mac 等人,2010).

生物医学应用

对 1H-吡唑并[3,4-b]吡啶的全面综述讨论了它们的合成、结构多样性和生物医学应用,强调了这些化合物在药物化学和药物开发中的广泛潜力 (Donaire-Arias 等人,2022).

作用机制

Target of Action

Similar compounds have been found to target kinases such as cdk2 and PI3K , which play crucial roles in cell cycle regulation and signal transduction pathways, respectively.

Mode of Action

This can lead to changes in the phosphorylation status of downstream proteins, altering cellular processes .

Biochemical Pathways

The biochemical pathways affected by 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine are likely to be those regulated by its targets. For instance, if it targets CDK2, it could affect the cell cycle, particularly the transition from G1 to S phase . If it targets PI3K, it could impact the PI3K/AKT/mTOR pathway, influencing cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine’s action would depend on its targets and the pathways they regulate. For example, if it inhibits CDK2, it could halt cell cycle progression, potentially exerting anti-proliferative effects . If it inhibits PI3K, it could suppress the PI3K/AKT/mTOR pathway, potentially inducing apoptosis and inhibiting cell growth .

安全和危害

未来方向

The future directions for “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives could be a promising area of research .

属性

IUPAC Name |

1-methylpyrazolo[3,4-c]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBAMKIHUHYOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

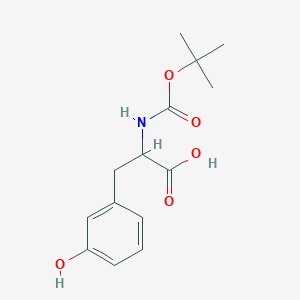

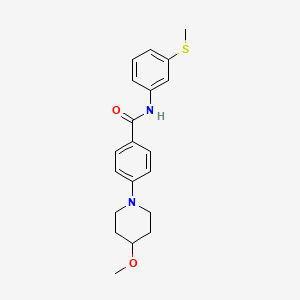

![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)

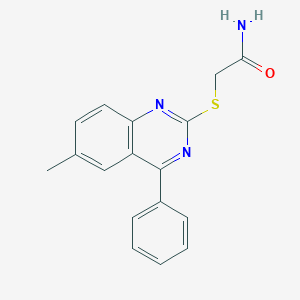

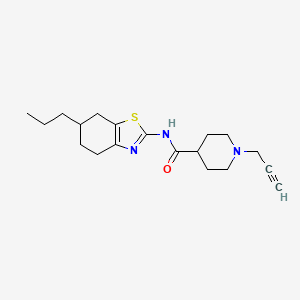

![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

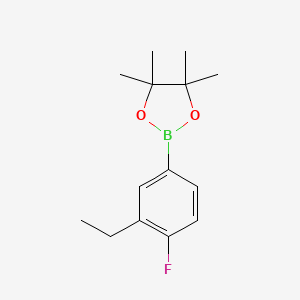

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)